N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and an ethyl group attached to a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclohexyl group: This step often involves the use of cyclohexylamine in a nucleophilic substitution reaction.
Attachment of the dimethylphenyl group: This can be accomplished through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride.
Addition of the ethyl group: This step typically involves the use of ethyl iodide in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl and cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both the dimethylphenyl and ethyl groups, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C21H27N5 |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-(3,4-dimethylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H27N5/c1-4-25(17-8-6-5-7-9-17)20-19-13-24-26(21(19)23-14-22-20)18-11-10-15(2)16(3)12-18/h10-14,17H,4-9H2,1-3H3 |
InChI Key |
ZUSKBLHQUSKQOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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